molecular formula C25H42N2O3 B12678771 (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide CAS No. 94042-66-7

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide

Cat. No.: B12678771
CAS No.: 94042-66-7
M. Wt: 418.6 g/mol
InChI Key: WDGNYSGWEPCUSE-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide is a complex organic compound characterized by the presence of a pyrrolidine ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with N-(3-aminopropyl)-2,5-dioxopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. The long aliphatic chain can facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propyl)-9-octadecenamide
  • N-(3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propyl)-9-octadecenamide

Uniqueness

(Z)-N-(3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)propyl)-9-octadecenamide is unique due to its specific structural features, including the Z-configuration of the double bond and the presence of both a pyrrolidine ring and a long aliphatic chain.

Properties

CAS No.

94042-66-7

Molecular Formula

C25H42N2O3

Molecular Weight

418.6 g/mol

IUPAC Name

(Z)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]octadec-9-enamide

InChI

InChI=1S/C25H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(28)26-21-17-22-27-24(29)19-20-25(27)30/h9-10,19-20H,2-8,11-18,21-22H2,1H3,(H,26,28)/b10-9-

InChI Key

WDGNYSGWEPCUSE-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN1C(=O)C=CC1=O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCN1C(=O)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.